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molecular formula C8H11N3O3 B2505401 5-Morpholinopyrimidine-2,4(1H,3H)-dione CAS No. 37454-52-7

5-Morpholinopyrimidine-2,4(1H,3H)-dione

Cat. No. B2505401
M. Wt: 197.194
InChI Key: SIVJYKAWVLZRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428465B2

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 10 (Step1), starting from 5-bromouracil (0.10 g, 052 mmol) and 20 equivalents of morpholine. The crude was purified by precipitation in acidic water (10 mL, pH 5) to afford the title compound (0.08 g, 76%) as white, powder. 1H NMR (400 MHz, DMSO-d6): δ 2.74-2.84 (m, 4H), 3.64 (t, J=4.6 Hz, 4H), 6.72 (s, 1H), 10.47 (s, 1H), 11.05 (s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>>[O:13]1[CH2:14][CH2:15][N:10]([C:2]2[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=2)[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described for the synthesis of Example 10 (Step1)
CUSTOM
Type
CUSTOM
Details
The crude was purified by precipitation in acidic water (10 mL, pH 5)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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